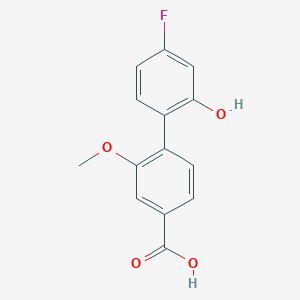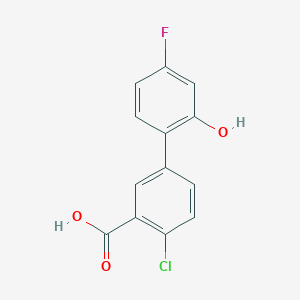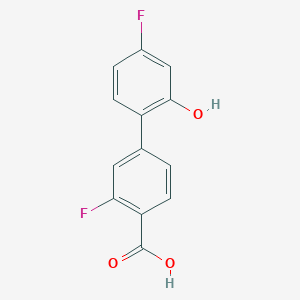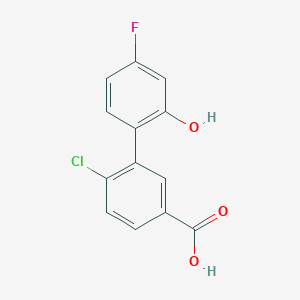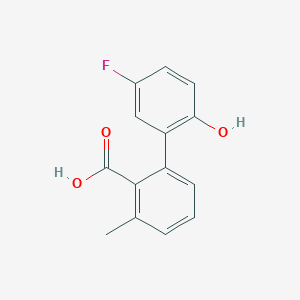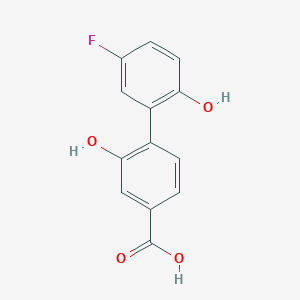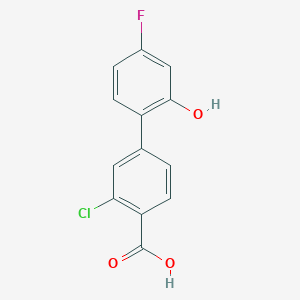
6-Chloro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid (6-Cl-2-F-2-HPA) is an organic compound with a molecular formula of C8H6ClFO3. It is a white crystalline solid that has a melting point of about 150°C and a boiling point of about 245°C. It is soluble in water and organic solvents such as ethanol and methanol. 6-Cl-2-F-2-HPA is a versatile compound that is used in many scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-Cl-2-F-2-HPA is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of certain hormones on cell proliferation, as well as the effects of certain drugs on the central nervous system. It has also been used to study the effects of certain toxins on the liver and other organs, as well as the effects of certain drugs on the immune system. In addition, 6-Cl-2-F-2-HPA has been used to study the effects of certain enzymes on the metabolism of carbohydrates and lipids.
Wirkmechanismus
The mechanism of action of 6-Cl-2-F-2-HPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation and pain. It has also been suggested that 6-Cl-2-F-2-HPA may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-Cl-2-F-2-HPA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, it has been shown to have anti-oxidant, anti-viral, and anti-microbial properties. Furthermore, 6-Cl-2-F-2-HPA has been shown to have neuroprotective effects, as well as to possess anti-diabetic and anti-obesity properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Cl-2-F-2-HPA in laboratory experiments include its low toxicity, its low cost, and its stability in a variety of solvents. In addition, it is relatively easy to synthesize and it is readily available. The main limitation of using 6-Cl-2-F-2-HPA in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-Cl-2-F-2-HPA. These include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. Furthermore, research could be conducted into the potential use of 6-Cl-2-F-2-HPA as an antioxidant or as a neuroprotective agent. Finally, further research could be conducted into its potential use as an anti-diabetic or anti-obesity agent.
Synthesemethoden
The synthesis method of 6-Cl-2-F-2-HPA involves the reaction of 4-fluoro-2-hydroxybenzoic acid and chlorine in the presence of a base such as potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of about 70°C. The reaction is typically complete within two hours.
Eigenschaften
IUPAC Name |
2-chloro-6-(4-fluoro-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-2-9(12(10)13(17)18)8-5-4-7(15)6-11(8)16/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMLJOYMASDYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689429 |
Source


|
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-59-6 |
Source


|
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

